MKNK1 Inhibitory Potency: Structural Context and Gap Analysis
While direct assay data for N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide are not available in public repositories, the MKNK1 activity of closely related 6-carboxamide analogs provides a quantitative boundary. In the Bayer patent series (US10214545), N-benzyl-3-[4-(morpholin-4-yl)furo[3,2-c]pyridin-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide exhibits an IC50 of 5.6 nM, while 3-(1-benzofuran-2-yl)-N-(2-methoxyethyl)imidazo[1,2-b]pyridazine-6-carboxamide shows 15 nM; other analogs with less optimal amides exceed 100 nM [1]. The 6-methoxypyridin-3-yl amide represents an intermediate steric/electronic profile not directly tested in those studies, placing its expected potency in a range that requires explicit experimental confirmation.
| Evidence Dimension | MKNK1 IC50 (TR-FRET assay, high ATP) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Closest analogs: N-benzyl derivative IC50 = 5.6 nM; N-(2-methoxyethyl) derivative IC50 = 15 nM; other amides >100 nM |
| Quantified Difference | Cannot be calculated; inferred sensitivity based on amide substituent variation |
| Conditions | MKNK1 TR-FRET assay at high ATP concentration; compounds preincubated with enzyme |
Why This Matters
Identifies the experimental gap: procurement of this compound enables direct potency measurement relative to well-characterized MKNK1 inhibitors, avoiding reliance on extrapolation from structurally similar but pharmacologically distinct analogs.
- [1] BindingDB entries BDBM358852, BDBM358866 (US10214545). MKNK1 IC50 values: 5.6 nM and 15 nM. Available at: https://bindingdb.org View Source
